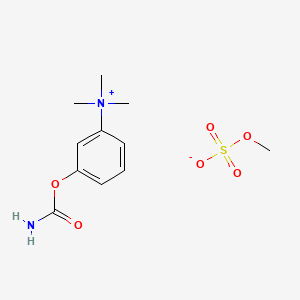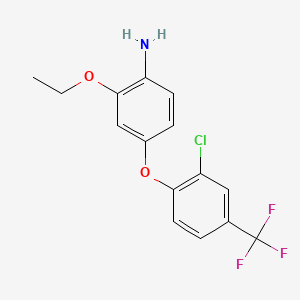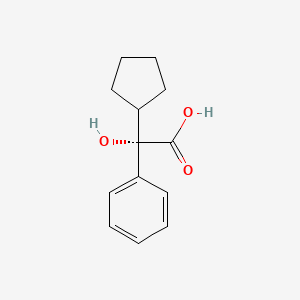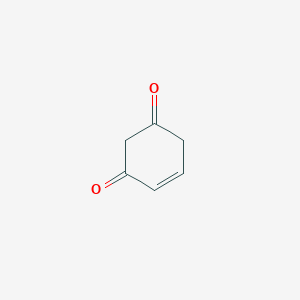
4-Cyclohexene-1,3-dione
描述
4-Cyclohexene-1,3-dione is an organic compound with the molecular formula C6H6O2 It is a cyclic diketone, characterized by a six-membered ring containing two ketone groups at the 1 and 3 positions, and a double bond between the 4 and 5 positionsIt is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
4-Cyclohexene-1,3-dione can be synthesized through several methods. One common method involves the oxidation of resorcinol (1,3-dihydroxybenzene). The oxidation process typically uses reagents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
化学反应分析
Types of Reactions
4-Cyclohexene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex diketones or quinones.
Reduction: Reduction reactions can convert it to cyclohexane-1,3-dione or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of more complex diketones or quinones.
Reduction: Formation of cyclohexane-1,3-dione or other reduced derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
科学研究应用
4-Cyclohexene-1,3-dione has numerous applications in scientific research:
作用机制
The mechanism of action of 4-Cyclohexene-1,3-dione involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. This inhibition can affect metabolic pathways and cellular processes . In chemical reactions, its diketone structure allows it to participate in nucleophilic addition and substitution reactions, leading to the formation of various products .
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-dione: Lacks the double bond present in 4-Cyclohexene-1,3-dione and has different reactivity and applications.
1,4-Benzoquinone: Contains a similar diketone structure but with different positions of the ketone groups and additional double bonds.
Cyclohexa-1,3-diene: Similar ring structure but lacks the ketone groups, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a cyclic diketone structure with a double bond, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in organic chemistry .
属性
IUPAC Name |
cyclohex-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXNCJLLOUQYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593567 | |
| Record name | Cyclohex-4-ene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77609-84-8 | |
| Record name | 4-Cyclohexene-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077609848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohex-4-ene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CYCLOHEXENE-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H44QLN2UP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


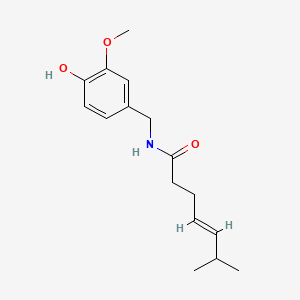
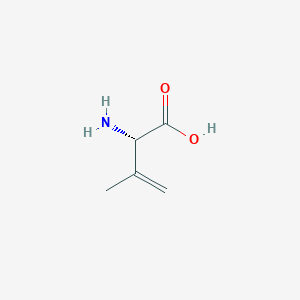
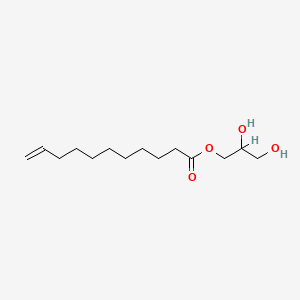
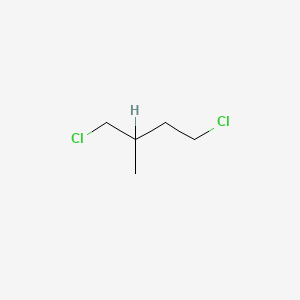
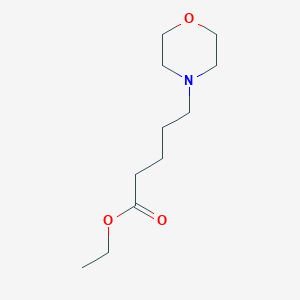
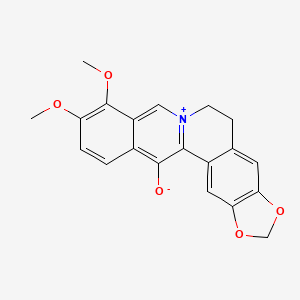
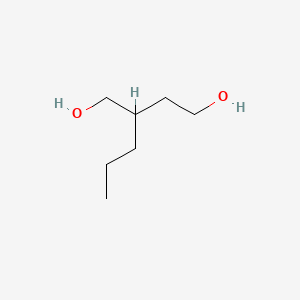
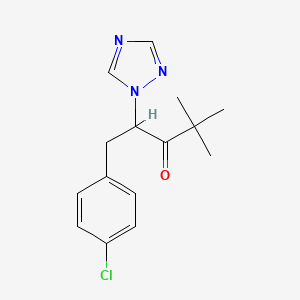
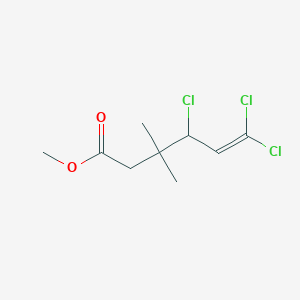

![N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate](/img/structure/B3061198.png)
